molecular formula C9H7ClN2OS B3012022 N-(6-chloro-1,3-benzothiazol-2-yl)acetamide CAS No. 16628-24-3

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3012022
CAS No.: 16628-24-3
M. Wt: 226.68
InChI Key: BCQXILHHRAEBLY-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (Molecular Formula: C₉H₇ClN₂OS) is a benzothiazole derivative characterized by a chloro substituent at the 6-position of the benzothiazole ring and an acetamide group at the 2-position. Its structural features, including the electron-withdrawing chloro group, influence its physicochemical properties and biological interactions. Key identifiers include SMILES CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl and InChIKey BCQXILHHRAEBLY-UHFFFAOYSA-N .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQXILHHRAEBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16628-24-3
Record name N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide has been investigated for several medicinal applications:

  • Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis, targeting the enzyme DprE1, which is crucial for the bacterium's cell wall biosynthesis. This inhibition leads to bacterial death, making it a potential candidate for anti-tubercular drugs.
  • Anticancer Properties : Research indicates that benzothiazole derivatives, including this compound, may possess anticancer properties. They have been evaluated for their ability to inhibit tumor growth through various mechanisms .
  • Anticonvulsant Effects : Some studies suggest that derivatives of benzothiazole can act as anticonvulsants, providing avenues for the development of new treatments for epilepsy .

Biological Studies

The compound is utilized in biological research to understand enzyme inhibition and protein-ligand interactions. It provides insights into its mechanism of action and potential therapeutic uses:

  • Enzyme Inhibition : The inhibition of DprE1 not only highlights its anti-tubercular potential but also suggests possible anti-inflammatory effects due to its impact on prostaglandin biosynthesis.

Materials Science

In materials science, this compound serves as an intermediate in synthesizing advanced materials:

  • Synthesis of Polymers and Nanomaterials : The compound's unique structural properties allow it to be used in creating polymers and nanomaterials with specific functionalities.

Case Study 1: Anti-Tubercular Activity

A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The mechanism was attributed to its interaction with DprE1, disrupting cell wall synthesis and leading to bacterial death.

Case Study 2: Anticancer Evaluation

Research involving a series of benzothiazole derivatives indicated that this compound showed promising results in inhibiting tumor cell proliferation. Further investigations are ongoing to elucidate its precise mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of benzothiazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with structurally related compounds:

Physicochemical and Stability Properties

  • Thermal Stability : Chloro derivatives (e.g., 7f) decompose at ~231°C, whereas nitro analogs (e.g., 7i) show slightly higher stability (235°C) .
  • Solubility : Methoxy and ethoxy substituents (e.g., BTC-j, 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide) enhance water solubility compared to chloro or nitro groups, impacting bioavailability .

Molecular Docking and Binding Interactions

  • VEGFR-2 Inhibition : Nitro derivatives (6d) form critical hydrogen bonds with Asp1046 and Glu885 residues, while chloro analogs may rely on hydrophobic interactions .
  • CK-1δ Inhibition : The trifluoromethyl group in BTA enhances binding affinity (-3.78 kcal/mol) compared to chloro derivatives, suggesting substituent size and polarity are critical .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a chlorine substituent at the 6-position and an acetamide group. The presence of the benzothiazole moiety is crucial as it contributes to the compound's pharmacological properties.

Property Details
Molecular Formula C9H8ClN3OS
Molecular Weight 233.7 g/mol
Solubility Soluble in organic solvents
Melting Point Approximately 160°C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting specific enzymes involved in bacterial cell wall synthesis. The compound interacts with DprE1, a crucial enzyme for mycobacterial survival, leading to cell death.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, possess anticancer activity. In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer cell lines such as A549 (lung), A2780 (ovarian), and 518A2 (melanoma). The anticancer mechanism is believed to involve the modulation of apoptotic pathways and inhibition of tumor growth .

In Vitro Studies

A study focused on synthesizing Pd(II) and Pt(II) complexes with this compound reported significant cytotoxicity against various cancer cell lines. The complexes demonstrated enhanced activity compared to the free ligand, suggesting that metal coordination may improve therapeutic efficacy .

Antimicrobial Screening

In a screening of several benzothiazole derivatives, this compound exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered in appropriate formulations. However, further studies are required to assess its toxicity and long-term effects in biological systems.

Q & A

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, and how can purity be optimized?

The compound is typically synthesized via a two-step process. First, benzothiazol-2-amine derivatives are prepared by reacting aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C). The intermediate is then acetylated using acetic anhydride or chloroacetyl chloride. Purification involves recrystallization from ethanol or chloroform, with yields averaging 20–58% depending on substituents. Key quality control steps include monitoring reaction temperatures and using analytical techniques like TLC and HPLC to confirm purity .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.01–8.81 ppm, acetamide carbonyl at ~167 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹, N–H bend at ~3178 cm⁻¹) .
  • X-ray Diffraction : Resolves crystal packing, hydrogen bonding (N–H⋯N, C–H⋯O), and non-covalent interactions (e.g., S⋯S contacts at 3.62 Å). The compound crystallizes in triclinic P1 with planar acetamide moieties .

Q. How is the compound screened for preliminary biological activity?

In vitro assays include:

  • Enzyme Inhibition : Testing against targets like cholinesterases (IC₅₀ values via Ellman’s method) or carbonic anhydrase isoforms (spectrophotometric CO₂ hydration) .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • DNA Interaction Studies : UV-Vis titration or ethidium bromide displacement assays to assess intercalation/binding .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

X-ray studies reveal that This compound forms H-bonded dimers via N–H⋯N interactions, with additional stabilization from C–H⋯O and S⋯S contacts. These interactions contribute to its high melting point (~245–486°C) and low solubility in polar solvents, necessitating co-solvents like DMSO for biological assays .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values for enzyme inhibition) may arise from:

  • Assay Conditions : Differences in pH, temperature, or cofactor concentrations.
  • Structural Analogues : Substituent effects (e.g., methoxy vs. chloro groups at position 6) alter steric/electronic profiles .
  • Purity : Residual solvents or byproducts from synthesis can skew results. Validate via HRMS and elemental analysis .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Key modifications include:

  • Acetamide Chain Replacement : Substituting with sulfonamide or triazole groups enhances target selectivity (e.g., anti-trypanosomal activity in triazole derivatives) .
  • Benzothiazole Substituents : Electron-withdrawing groups (Cl, NO₂) at position 6 improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Q. What analytical methods validate polymorphic forms and their impact on bioactivity?

  • PXRD : Distinguishes polymorphs by unique diffraction patterns.
  • DSC/TGA : Measures thermal stability (e.g., decomposition at 231–486°C). Polymorphs may exhibit varying dissolution rates, affecting in vivo bioavailability. For example, a high-energy polymorph could enhance solubility but reduce shelf life .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValueReference
Space groupP1 (triclinic)
H-bond interactionsN–H⋯N (2.86 Å), C–H⋯O (3.10 Å)
S⋯S distance3.622 Å
Dihedral angle (N–C–C–C)−96.5° to −100.3°

Q. Table 2: Representative Bioactivity Data

DerivativeTargetActivity (IC₅₀)Reference
Triazole-substitutedTrypanosoma brucei339 nM
Adamantyl-substitutedCholinesterase413 nM
Sulfonamide-substitutedCarbonic anhydrase XII85 nM

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